molecular formula C18H18N4O B1231287 N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide

N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide

Cat. No. B1231287
M. Wt: 306.4 g/mol
InChI Key: XKHSWYNYZXJJHD-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-2-methyl-N-[(phenylmethylene)amino]-5-benzimidazolecarboxamide is a member of benzimidazoles.

Scientific Research Applications

Antibacterial and Antiprotozoal Applications

  • Antibacterial Activity : Compounds similar to N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017).
  • Antiprotozoal Activity : Similar compounds have exhibited significant antiprotozoal activity, particularly against Giardia intestinalis and Trichomonas vaginalis, with some showing higher activity than traditional treatments (Flores-Carrillo et al., 2017).

Spectral and Solvent Studies

  • Spectroscopic Analysis : Studies on analogs of this compound have provided insights into their absorption and fluorescence spectra, which are influenced by solvent polarity (Patil et al., 2011).

Synthesis and Structural Analysis

  • Novel Derivatives Synthesis : Research has been conducted on the synthesis of novel derivatives of benzimidazole carboxamides, which include structural variants of the this compound (Soselia et al., 2020).
  • Carbene-Mediated Transformations : Research on carbene-mediated transformations of benzimidazole derivatives has provided valuable insights into chemical reactivity and potential applications in various fields (Katritzky et al., 2011).

Ligand Coordination Chemistry

  • Bidentate Ligand Synthesis : Studies on the synthesis of bidentate ligands with benzimidazole derivatives offer insights into coordination chemistry and potential applications in catalysis and materials science (Schick et al., 2014).

properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide

InChI

InChI=1S/C18H18N4O/c1-3-22-13(2)20-16-11-15(9-10-17(16)22)18(23)21-19-12-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,23)/b19-12+

InChI Key

XKHSWYNYZXJJHD-XDHOZWIPSA-N

Isomeric SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)N/N=C/C3=CC=CC=C3)C

SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)NN=CC3=CC=CC=C3)C

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)NN=CC3=CC=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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